4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid" typically involves the reaction between piperazine derivatives and substituted benzoyl chlorides or benzoic acids. An example closely related to our compound is the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, leading to a compound where the piperazine ring adopts a chair conformation, demonstrating the synthetic versatility of piperazine-based compounds (Faizi, Ahmad, & Golenya, 2016).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those similar to the compound , often features significant conformational aspects. For instance, in the structure of a related compound, the piperazine ring exhibits a chair conformation, and the dihedral angles between the piperazine and the benzene rings are carefully measured, indicating the importance of structural analysis in understanding these compounds' physical and chemical behaviors (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
Piperazine compounds engage in various chemical reactions, demonstrating a range of chemical properties. For instance, reactions with aromatic carboxylic acids form new salts with distinct supramolecular assemblies, illustrating the compound's ability to form complex structures with potential applications in material science and pharmaceuticals (Prasad et al., 2022).
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-2-1-3-17(12-16)21-10-8-20(9-11-21)13-14-4-6-15(7-5-14)18(22)23/h1-7,12H,8-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTKMBSDYDGBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzoic acid |
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